molecular formula C18H14BrN3O B11292986 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole

1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole

Cat. No.: B11292986
M. Wt: 368.2 g/mol
InChI Key: ACVBGFWZJWKRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group attached to the pyrazole ring and an indole moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in various substituted pyrazole-indole derivatives with different functional groups.

Scientific Research Applications

1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]-2,3-dihydro-1H-indole lies in its specific combination of a bromophenyl group, a pyrazole ring, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14BrN3O

Molecular Weight

368.2 g/mol

IUPAC Name

[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(2,3-dihydroindol-1-yl)methanone

InChI

InChI=1S/C18H14BrN3O/c19-14-7-5-12(6-8-14)15-11-16(21-20-15)18(23)22-10-9-13-3-1-2-4-17(13)22/h1-8,11H,9-10H2,(H,20,21)

InChI Key

ACVBGFWZJWKRPD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.